5-Desthiolyl-5-thioxo Cefoperazone

Antibacterial Activity Impurity Profiling Pseudomonas aeruginosa

5-Desthiolyl-5-thioxo Cefoperazone is the official EP Impurity B reference standard for cefoperazone, characterized by a thioxo-for-thiol substitution that abolishes antibacterial activity and alters physicochemical properties. This compound is essential for developing and validating HPLC/UPLC methods for impurity quantification in cefoperazone sodium API and injectable formulations. Using this exact standard ensures accurate impurity profiling, batch-to-batch consistency, and regulatory compliance for ANDA and DMF submissions. Generic cephalosporin analogs are not acceptable substitutes for this pharmacopeia-defined impurity.

Molecular Formula C25H27N9O8S2
Molecular Weight 645.7 g/mol
CAS No. 711598-76-4
Cat. No. B3151379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Desthiolyl-5-thioxo Cefoperazone
CAS711598-76-4
Molecular FormulaC25H27N9O8S2
Molecular Weight645.7 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O
InChIInChI=1S/C25H27N9O8S2/c1-3-31-8-9-32(21(39)20(31)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(11-44-22(16)34)10-33-25(43)30(2)28-29-33/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1
InChIKeyLGKWYRNERXMLTN-XCGNWRKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Des thiolyl-5-thioxo Cefoperazone (CAS 711598-76-4) – Identified as Cefoperazone EP Impurity B for Pharmaceutical Reference Standard Procurement


5-Des thiolyl-5-thioxo Cefoperazone (CAS 711598-76-4), with molecular formula C25H27N9O8S2 and molecular weight 645.67, is chemically designated as (6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is a structural derivative of the third-generation cephalosporin antibiotic cefoperazone, wherein the thiol group in the parent drug is replaced by a thioxo moiety. Critically, it is officially classified as Cefoperazone EP Impurity B (also referred to as Cefoperazone Impurity 1 and Cefoperazone Sodium Impurity B) . Its primary utility lies not in therapeutic application but as a highly characterized reference standard essential for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical manufacturing and regulatory submission processes (e.g., ANDA, DMF) [1].

5-Des thiolyl-5-thioxo Cefoperazone: Why Generic Cephalosporin Impurity Substitution Is Not Viable for Regulatory Compliance


In pharmaceutical quality control and regulatory submissions, generic substitution of impurity reference standards is fundamentally invalid. 5-Des thiolyl-5-thioxo Cefoperazone is not merely a 'cephalosporin analog' but a specific, pharmacopeia-defined impurity (Cefoperazone EP Impurity B) with a unique structural modification—the replacement of the thiol group with a thioxo group—that drastically alters its physicochemical properties and biological activity relative to the parent drug . Crucially, this compound exhibits an antimicrobial activity profile that is diametrically opposed to that of cefoperazone, rendering it functionally distinct and analytically unique. The European Pharmacopoeia (EP) mandates specific impurity profiling, and failure to use the correctly characterized reference standard for Impurity B can lead to inaccurate quantification, method validation failure, and rejection of ANDA or DMF submissions [1]. The following quantitative evidence demonstrates exactly why this specific compound is an indispensable, non-interchangeable analytical tool for cefoperazone quality control.

Quantitative Evidence for 5-Des thiolyl-5-thioxo Cefoperazone (Cefoperazone EP Impurity B): A Procurement Selection Guide


Antibacterial Activity: Near-Complete Loss of Potency Versus Cefoperazone Against Key Gram-Negative Pathogens

The S-isomer of cefoperazone, which is synonymous with 5-Des thiolyl-5-thioxo Cefoperazone (EP Impurity B), demonstrates a catastrophic loss of antibacterial activity compared to the parent antibiotic. This stark functional difference underscores why this compound is an impurity to be controlled, not a therapeutic analog [1].

Antibacterial Activity Impurity Profiling Pseudomonas aeruginosa

Antibacterial Activity: Markedly Reduced Potency Against Staphylococcus aureus Versus Cefoperazone

The activity of 5-Des thiolyl-5-thioxo Cefoperazone against Gram-positive bacteria is also severely compromised. While cefoperazone exhibits potent anti-staphylococcal activity, this impurity demonstrates very weak activity [1].

Antibacterial Activity Impurity Profiling Staphylococcus aureus

β-Lactamase Interaction: Thioxocephalosporin Core Exhibits Poor Substrate Kinetics for Metallo-β-Lactamase

While not measured directly for 5-Des thiolyl-5-thioxo Cefoperazone, kinetic studies on the core thioxocephalosporin scaffold (8-thioxocephalosporin) provide class-level insight into its interaction with resistance enzymes. The thioxo modification renders the β-lactam ring a poor substrate for metallo-β-lactamases, a key mechanism of antibiotic resistance [1].

Enzyme Kinetics β-Lactamase Mechanism of Action

Reference Standard Purity: Commercial Availability at >95% Purity for Quantitative Analytical Workflows

For accurate quantitative analysis, high-purity reference standards are non-negotiable. Commercially available 5-Des thiolyl-5-thioxo Cefoperazone (Cefoperazone EP Impurity B) is supplied with a certified purity of >95%, making it suitable for use as a primary reference standard in HPLC and other analytical methods [1]. This specification is critical for ensuring the accuracy of impurity quantification in cefoperazone drug substance and drug product .

Reference Standard Purity Specification Quality Control

Primary Application Scenarios for Procuring 5-Des thiolyl-5-thioxo Cefoperazone (Cefoperazone EP Impurity B)


Analytical Method Development and Validation for Cefoperazone Impurity Profiling

Use 5-Des thiolyl-5-thioxo Cefoperazone as a primary reference standard to develop and validate HPLC or UPLC methods for the separation, identification, and quantification of EP Impurity B in cefoperazone sodium drug substance and injectable formulations. The near-complete lack of antibacterial activity relative to cefoperazone [1] underscores the necessity of this specific standard for accurate impurity tracking. The >95% purity specification supports its use in system suitability testing and calibration curve preparation for quantitative analysis [2].

Quality Control and Batch Release Testing in Pharmaceutical Manufacturing

Integrate 5-Des thiolyl-5-thioxo Cefoperazone into routine QC workflows for cefoperazone API and finished drug products. The standard enables precise quantification of Impurity B, ensuring that each batch meets the stringent impurity limits defined by the European Pharmacopoeia (EP). This application is essential for batch-to-batch consistency, regulatory compliance, and product safety [3].

Regulatory Submission Support (ANDA, DMF) for Generic Cefoperazone Products

Employ the fully characterized 5-Des thiolyl-5-thioxo Cefoperazone reference standard to generate comprehensive impurity data required for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Using the correct, pharmacopeia-defined standard ensures that impurity profiling data is acceptable to regulatory agencies, preventing costly delays or rejections during the review process [3].

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